molecular formula C12H15Cl2NO2 B162084 4-benzylmorpholine-2-carbonyl Chloride Hydrochloride CAS No. 135072-14-9

4-benzylmorpholine-2-carbonyl Chloride Hydrochloride

Cat. No. B162084
M. Wt: 276.16 g/mol
InChI Key: YSRHHGPYAJFXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzylmorpholine-2-carbonyl chloride hydrochloride (4-BMC-HCl) is an organic compound with the formula C10H14Cl2NO2. It is a white solid that is soluble in water and organic solvents. 4-BMC-HCl is a widely used reagent in organic synthesis, particularly for the preparation of amines and amides. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Sorption in Soils

Veterinary pharmaceuticals, including chemicals similar to 4-benzylmorpholine-2-carbonyl Chloride Hydrochloride, demonstrate a wide range of mobility in soil environments, with sorption coefficients indicating varied interactions with soil solids and dissolved organic matter. This variation suggests that hydrophobic partitioning is not the sole mechanism in play, with other processes like cation exchange and hydrogen bonding also contributing significantly (Tolls, 2001).

Catalytic and Electrochemical Applications

Catalyzed Hydroxycarbonylation Reactions

The compound's relevance is evident in the field of catalysis, particularly in carbonylation reactions in aqueous-organic two-phase systems. These reactions have shown increased activity and potential for industrial application, although challenges such as catalyst stability persist (Bertoux et al., 1999).

Chloride Transformation and Organic Chlorine Formation

Chloride Transformation in Terrestrial Environments

The transformation of chloride to organic chlorine in terrestrial environments is significant and impacts various biogeochemical models. This process, predominantly occurring in or on plants, suggests that traditional risk assessment models might need adjustments to account for the transformation rates and the implications on models including vegetation uptake-transport of chloride (Öberg & Bastviken, 2012).

Synthesis and Structural Analysis

Synthesis of Isoxazolone Derivatives

Isoxazolone derivatives, with notable biological and medicinal properties, are synthesized through multi-component reactions, a method pertinent to the compound . This synthesis process is environmentally friendly, highlighting the compound's potential in creating medically relevant structures (Laroum et al., 2019).

Antimicrobial Applications and Microbial Resistance

Usage in Antimicrobial Applications

Compounds like Benzalkonium chlorides, possessing antimicrobial properties, demonstrate the potential utility of 4-benzylmorpholine-2-carbonyl Chloride Hydrochloride in similar applications. However, the emergence of microbial resistance due to widespread and frequent use is a concern that necessitates careful consideration and regulation (Merchel Piovesan Pereira & Tagkopoulos, 2019).

properties

IUPAC Name

4-benzylmorpholine-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRHHGPYAJFXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380011
Record name 4-Benzylmorpholine-2-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzylmorpholine-2-carbonyl Chloride Hydrochloride

CAS RN

135072-14-9
Record name 2-Morpholinecarbonyl chloride, 4-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135072-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylmorpholine-2-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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